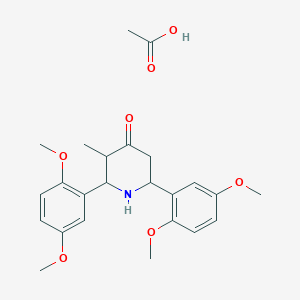
2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug, but it also has potential scientific research applications.
作用機序
2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate acts as an agonist at mu-opioid receptors, which are located in the brain and spinal cord. Activation of these receptors leads to a decrease in the perception of pain, as well as feelings of euphoria and sedation. 2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate has been shown to have a similar mechanism of action to other opioids, such as morphine and fentanyl.
Biochemical and Physiological Effects:
2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate has been shown to have similar biochemical and physiological effects to other opioids. It has been shown to decrease pain perception and induce feelings of euphoria and sedation. However, it has also been shown to have a high potential for abuse and dependence, as well as a high risk of overdose and respiratory depression.
実験室実験の利点と制限
2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate has advantages and limitations for lab experiments. One advantage is its high affinity for mu-opioid receptors, which makes it useful for studying opioid receptor function. However, its potential for abuse and dependence, as well as its high risk of overdose and respiratory depression, make it a challenging compound to work with in a lab setting.
将来の方向性
There are several future directions for research on 2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate. One direction is to further study its mechanism of action and its effects on opioid receptors. Another direction is to investigate its potential as a therapeutic agent for pain management. Additionally, research could be conducted on the development of safer and more effective opioid receptor agonists. Finally, research could be conducted on the potential for 2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate to be used as a tool compound for studying the structure-activity relationships of opioid receptor ligands.
合成法
2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate can be synthesized through a multistep process that involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This intermediate is then reacted with acetic anhydride and pyridine to form the final product, 2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate. The synthesis method has been described in detail in the literature and is well-established.
科学的研究の応用
2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate has potential scientific research applications due to its opioid receptor agonist activity. It has been shown to bind to mu-opioid receptors with high affinity, which could be useful in studying opioid receptor function. Additionally, 2,6-bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate has been used as a tool compound to study the structure-activity relationships of opioid receptor ligands.
特性
IUPAC Name |
acetic acid;2,6-bis(2,5-dimethoxyphenyl)-3-methylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5.C2H4O2/c1-13-19(24)12-18(16-10-14(25-2)6-8-20(16)27-4)23-22(13)17-11-15(26-3)7-9-21(17)28-5;1-2(3)4/h6-11,13,18,22-23H,12H2,1-5H3;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZKKAAAPWNBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(CC1=O)C2=C(C=CC(=C2)OC)OC)C3=C(C=CC(=C3)OC)OC.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(2,5-dimethoxyphenyl)-3-methyl-4-piperidinone acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

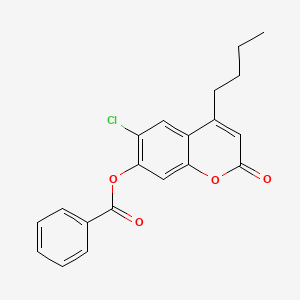
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)pentanamide](/img/structure/B5110775.png)
![6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5110783.png)
![N-(1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5110786.png)
![4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5110791.png)

![4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5110810.png)
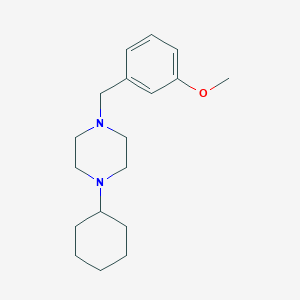
![6-amino-4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5110824.png)
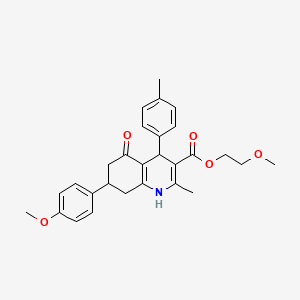
![1-[2-(4-biphenylyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B5110839.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5110846.png)
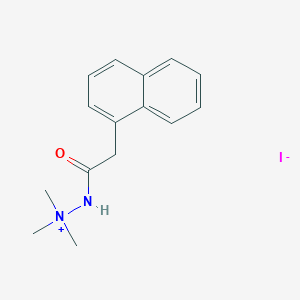
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5110863.png)